Cancer/testis antigen 1 (139-156)

HLA restriction CD4+ T-cell epitope MHC class II

Select this NY-ESO-1 (139-156) peptide for its unique role as a dual HLA-DR4/DR7-restricted MHC Class II CD4+ epitope, distinct from the common HLA-A2 CD8+ epitope NY-ESO-1 (157-165). This 18-mer contains two validated 12-mer sub-epitopes (143-154 & 145-156), making it the optimal template for fine epitope mapping and immunodominance hierarchy studies. It is validated in IFN-γ ELISPOT with patient-derived CD4+ T cells and serves as a critical comparator to the immunodominant 80-109 epitope. Ideal for CD4+ T-cell monitoring, MHC class II antigen presentation research, and rational vaccine design. Ensure your experiments use the precise, functionally distinct class II epitope.

Molecular Formula
Molecular Weight
Cat. No. B1575008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCancer/testis antigen 1 (139-156)
SynonymsCancer/testis antigen 1 (139-156); NY-ESO-1 (139-156)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Cancer/Testis Antigen 1 (139-156) Peptide: HLA-DR4-Restricted CD4+ Epitope for Tumor Immunology Procurement


Cancer/testis antigen 1 (139-156), also designated NY-ESO-1 (139-156), is an 18-amino-acid synthetic peptide (AADHRQLQLSISSCLQQL) derived from the NY-ESO-1/CTAG1B protein, a prototypical cancer-testis antigen (CTA) expressed in a broad spectrum of malignancies but absent from normal adult somatic tissues except testis [1]. This peptide is an HLA-DR4 (DRB1*0401)-restricted MHC class II epitope that engages CD4+ T lymphocytes, in contrast to the more widely studied HLA-A2-restricted CD8+ epitope NY-ESO-1 (157-165) [2]. Within the 139-156 sequence, fine epitope mapping has identified two distinct 12-mer determinants—143-154 and 145-156—both capable of presentation by HLA-DR4 and HLA-DR7 [3]. The peptide serves as a critical research reagent for CD4+ T-cell epitope mapping, immunological assay development, and mechanistic studies of MHC class II antigen presentation in tumor immunology .

Why Cancer/Testis Antigen 1 (139-156) Cannot Be Replaced by Other NY-ESO-1 Peptide Fragments in Immunological Studies


NY-ESO-1-derived peptides are not functionally interchangeable because they engage fundamentally distinct arms of the adaptive immune system through divergent HLA restriction and T-cell subset activation. The 139-156 peptide is an MHC class II (HLA-DR4)-restricted epitope that selectively stimulates CD4+ helper T cells, whereas the commonly used NY-ESO-1 (157-165) peptide (SLLMWITQC) is an MHC class I (HLA-A2)-restricted epitope that activates CD8+ cytotoxic T lymphocytes [1]. Even among class II-restricted peptides, marked differences exist: NY-ESO-1 (119-143) is a promiscuous DRB1*0401 epitope recognized by both Th1- and Th2-type CD4+ T cells [2], while NY-ESO-1 (80-109) is the immunodominant CD4+ epitope with the highest patient response frequency (10 of 11 seropositive patients) [3]. The 139-156 peptide occupies a distinct region of the NY-ESO-1 protein and contains the 143-154 and 145-156 sub-epitopes, which show unique HLA-DR4 and HLA-DR7 dual presentation [3]. Substituting peptides across these regions introduces uncontrolled variables in epitope specificity, T-cell polarization, and HLA coverage, which can fundamentally alter experimental outcomes in immunomonitoring and vaccine design studies.

Quantitative Differentiation Evidence for Cancer/Testis Antigen 1 (139-156) Versus Closest NY-ESO-1 Analogs


HLA Class II (DR4) Restriction: CD4+ T-Cell Engagement Versus CD8+ Epitope 157-165

NY-ESO-1 (139-156) is an HLA-DR4 (DRB1*0401)-restricted MHC class II epitope that activates CD4+ T lymphocytes, whereas the most widely studied NY-ESO-1 peptide, the 9-mer 157-165 (SLLMWITQC), is an HLA-A2 (MHC class I)-restricted epitope that engages CD8+ cytotoxic T cells [1]. This fundamental mechanistic distinction means that 139-156 specifically targets the helper T-cell compartment essential for coordinating humoral and CD8+ effector responses, while 157-165 directly stimulates the cytotoxic arm. The 139-156 peptide was confirmed to stimulate CD4+ T cells from melanoma patient NW-29 in ELISPOT assays, with IFN-γ responses specifically blocked by anti-HLA-DR antibodies but not anti-HLA class I antibodies [2]. In contrast, the 157-165 peptide recognition is blocked by anti-HLA class I antibodies [1].

HLA restriction CD4+ T-cell epitope MHC class II tumor antigen

Predicted Relative MHC Binding Affinity (RBA): 139-156 Versus 115-132 and 121-138

In a systematic evaluation of predicted relative binding affinity (RBA) to MHC class II molecules, NY-ESO-1 (139-156) exhibited an RBA value of 0.03, which is 4.7-fold lower than the RBA of 0.14 observed for both NY-ESO-1 (115-132) and NY-ESO-1 (121-138) in the same predictive framework [1]. The lower RBA for 139-156 indicates a weaker predicted MHC class II binding register compared to upstream overlapping peptides. Despite this lower predicted affinity, the 139-156 peptide contains the functionally validated 12-mer epitopes 143-154 and 145-156, which were confirmed to be recognized by patient-derived CD4+ T cells and presented by both HLA-DR4 and HLA-DR7 [2], suggesting that the functional T-cell recognition does not strictly correlate with the computational binding prediction.

MHC binding affinity RBA epitope prediction HLA-DR

Dual HLA-DR4/DR7 Presentation Versus Single-Allele Epitopes

Fine epitope mapping of the 139-156 region identified two 12-mer determinants—121-132 and 143-154 (embedded within 139-156)—that exhibit dual HLA-DR4 and HLA-DR7 presentation [1]. This contrasts with other well-characterized NY-ESO-1 CD4 epitopes: peptide 108-119 is restricted solely by HLA-DP4, and peptide 119-143 is primarily presented by HLA-DRB1*0401 [2][3]. The dual DR4/DR7 restriction of the 139-156 region expands the potential patient population coverage beyond what single-allele-restricted peptides can achieve, as HLA-DR4 and HLA-DR7 together account for a larger combined allele frequency in Caucasian populations (~35-45%) compared to DR4 alone (~15-25%) or DP4 alone (~15-20%) [1].

HLA promiscuity DR4 DR7 CD4 epitope population coverage

Constitutive CD4+ T-Cell Immunogenicity: Patient NW29 Response Data Versus Immunodominant Epitope 80-109

In a comprehensive survey of naturally occurring CD4+ T-cell responses in 31 cancer patients, NY-ESO-1 (139-156) was confirmed as one of three peptides (along with 115-132 and 121-138) that were spontaneously antigenic in melanoma patient NW-29, who had pre-existing humoral immunity to NY-ESO-1 [1]. However, the immunodominant CD4+ epitope was peptide 80-109, which elicited responses in 10 of 11 (91%) seropositive patients, making it the most broadly recognized CD4 epitope [2]. The 139-156 region epitopes (143-154 and 145-156) represent subdominant specificities that are recognized by a subset of patients. Within the 11 seropositive patients showing polyclonal CD4+ responses, only patient NW-29 demonstrated reactivity to the 139-156 region, while none of the 18 seronegative patients showed any CD4+ responses to any NY-ESO-1 peptide [1].

CD4+ T-cell response immunodominance patient-derived IFN-gamma ELISPOT

Peptide Length and Sequence Composition: 18-mer with Two Internal Cysteine Residues

NY-ESO-1 (139-156) is an 18-mer peptide (AADHRQLQLSISSCLQQL) containing two sequential cysteine residues at positions 152-153 (SISC), which distinguishes it from most other NY-ESO-1 epitope peptides used in research. For comparison, NY-ESO-1 (157-165) is a 9-mer (SLLMWITQC) with a single C-terminal cysteine; NY-ESO-1 (119-143) is a 25-mer; and the minimal 12-mer epitopes 121-132 (VLLKEFTVSG) and 145-156 (QLSISSCLQQL) are shorter and lack the dual-cysteine motif [1]. The presence of adjacent cysteine residues in 139-156 introduces potential for disulfide bond formation and dimerization/oligomerization under non-reducing conditions, which may impact peptide handling, solubility, and storage stability compared to cysteine-poor analogs such as the 10-mer 121-130 (PGVLLKEFTVSG, no cysteine) used in clinical trials [2].

peptide length cysteine residues formulation solubility 18-mer

Optimal Research and Industrial Application Scenarios for Cancer/Testis Antigen 1 (139-156) Peptide


CD4+ T-Cell Epitope Mapping and Minimal Determinant Identification in Tumor Antigens

The 139-156 peptide is the optimal reagent for fine epitope mapping studies aimed at identifying minimal MHC class II-restricted determinants within the C-terminal region of NY-ESO-1. As established in Section 3, this 18-mer contains two validated 12-mer CD4+ epitopes (143-154 and 145-156) that exhibit dual HLA-DR4/DR7 presentation [1]. Researchers can use the 139-156 peptide as a starting template to systematically truncate and identify the minimal peptide sequence sufficient for T-cell recognition, employing IFN-γ ELISPOT assays with patient-derived CD4+ T cells. The peptide's defined HLA restriction allows for controlled experiments using HLA-DR4+ or HLA-DR7+ antigen-presenting cells. This application is particularly valuable for laboratories developing peptide-MHC class II tetramer reagents for tracking NY-ESO-1-specific CD4+ T cells in clinical samples.

Immunodominance Hierarchy Studies of Polyclonal CD4+ Responses in Cancer Patients

As a confirmed subdominant epitope recognized in a subset of NY-ESO-1-seropositive patients (~9% vs. 91% for the immunodominant 80-109 epitope), the 139-156 peptide serves as a critical comparator for dissecting the hierarchy of CD4+ T-cell immunodominance [2]. Experiments comparing T-cell response magnitude, functional avidity, and cytokine profiles elicited by 139-156 versus 80-109, 115-132, or 119-143 in the same patient cohorts can reveal mechanisms governing epitope selection and dominance. The lower predicted RBA (0.03 for 139-156) relative to other NY-ESO-1 peptides (0.14 for 115-132 and 121-138) further supports its use in studies correlating MHC binding affinity with immunodominance [3].

HLA-DR4/DR7-Restricted Antigen Presentation Mechanistic Studies

The dual HLA-DR4/DR7 restriction of epitopes within the 139-156 peptide makes it a uniquely suitable tool for investigating the structural and biochemical mechanisms governing peptide loading onto multiple HLA-DR alleles [1]. Researchers can employ the 139-156 peptide in competitive MHC class II binding assays to compare its binding parameters (on-rate, off-rate, stability of peptide-MHC complexes) across DR4 and DR7 alleles. This application is directly relevant to understanding how a single peptide sequence can be accommodated by distinct HLA-DR binding pockets, informing the rational design of promiscuous epitope-based vaccines. The peptide's two adjacent cysteine residues also permit site-specific labeling or conjugation for biophysical studies of peptide-MHC interactions .

Immunomonitoring Assay Development and Validation for CD4+ T-Cell Responses

The 139-156 peptide is an essential reagent for developing and validating CD4+ T-cell immunomonitoring assays, including IFN-γ ELISPOT, intracellular cytokine staining, and proliferation assays. As established in the Gnjatic et al. 2003 study, the 139-156 peptide-pulsed CD4/CD8-depleted PBMC efficiently stimulated autologous CD4+ T cells from seropositive patient NW-29 in ELISPOT assays, with specificity confirmed by HLA-DR antibody blockade [1]. This validated peptide can serve as a positive control antigen for assay qualification in laboratories establishing NY-ESO-1-specific CD4+ monitoring platforms. Its inclusion alongside the CD8 epitope 157-165 enables simultaneous assessment of both CD4+ and CD8+ NY-ESO-1-specific responses in the same patient sample, providing a more complete picture of anti-tumor immunity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cancer/testis antigen 1 (139-156)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.